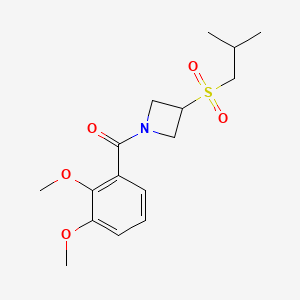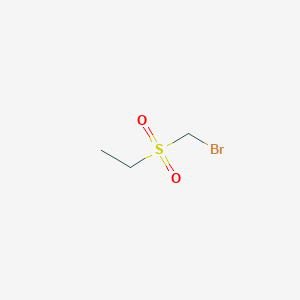
Bromomethanesulfonyl-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethanesulfonyl-ethane is an organosulfur compound characterized by the presence of a bromomethyl group attached to a sulfonyl-ethane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as methane sulfonate esters, are biological alkylating agents . These agents can interact with various biological molecules, including proteins and DNA, potentially altering their function.
Mode of Action
Bromomethanesulfonyl-ethane, like other sulfonates, likely acts as an alkylating agent . Alkylating agents can donate an alkyl group to its target molecule. This can result in the modification of the target molecule’s structure and function. For instance, when the target is DNA, alkylation can lead to DNA damage, which can inhibit DNA replication and transcription .
Biochemical Pathways
Alkylation can lead to DNA damage, potentially triggering DNA repair mechanisms or inducing cell death if the damage is too severe .
Pharmacokinetics
For instance, its molecular weight (187.06 g/mol ) suggests that it may be absorbed in the gastrointestinal tract if administered orally. The compound’s lipophilicity and solubility can also influence its distribution and elimination .
Result of Action
This could lead to changes in protein function, DNA damage, and potentially cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromomethanesulfonyl-ethane can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with bromomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to ensure a high-efficiency production cycle.
Analyse Chemischer Reaktionen
Types of Reactions: Bromomethanesulfonyl-ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: The compound can be reduced to form sulfonyl hydrides or other reduced sulfur species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Yield sulfonyl azides, sulfonyl thiocyanates, and other derivatives.
Oxidation Reactions: Produce sulfonic acids and sulfonate esters.
Reduction Reactions: Result in sulfonyl hydrides and other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Bromomethanesulfonyl-ethane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Bromomethanesulfonyl-fluoride: Similar in structure but with a fluoride group instead of an ethane group.
Methanesulfonyl-bromide: Contains a bromide group attached to a methanesulfonyl backbone.
Ethanesulfonyl-chloride: Similar sulfonyl group but with a chloride instead of a bromomethyl group.
Uniqueness: Bromomethanesulfonyl-ethane is unique due to its combination of a bromomethyl group and a sulfonyl-ethane backbone, providing distinct reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-(bromomethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBNODIUPPKTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2974918.png)
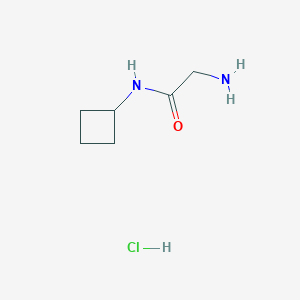
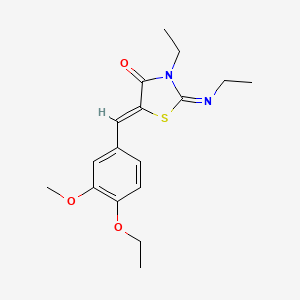
![2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2974922.png)
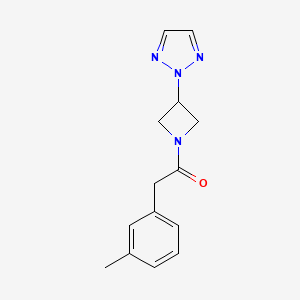
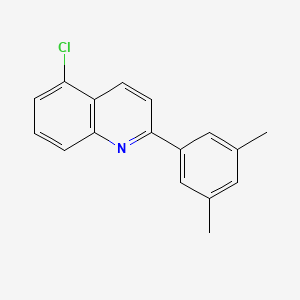

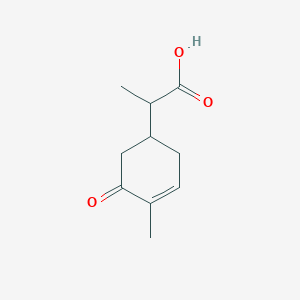
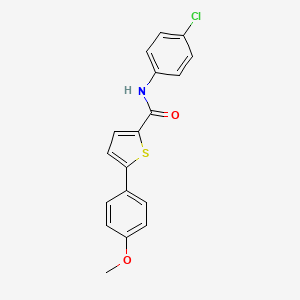

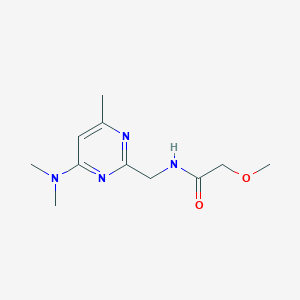
![1-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974938.png)

